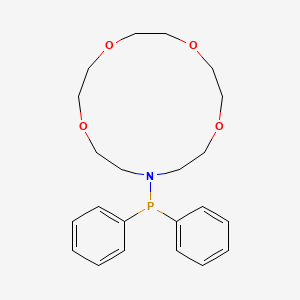![molecular formula C19H32O3 B14346873 Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 90892-19-6](/img/structure/B14346873.png)
Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a compound that belongs to the class of bicyclic ethers. This compound is characterized by its unique structure, which includes a bicyclic ring system with an oxygen bridge. The presence of the dodecyl group adds hydrophobic properties, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, furan acts as the diene, and maleic anhydride serves as the dienophile. The reaction is carried out under mild conditions, often at room temperature, to yield the bicyclic anhydride intermediate .
Industrial Production Methods
For industrial production, the process involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . This intermediate is then subjected to further reactions to introduce the dodecyl group and form the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bicyclic structure into more simplified forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions.
Industry: The compound is used in the production of polymers and as a surfactant in various formulations
Mecanismo De Acción
The mechanism of action of Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets through its bicyclic structure. The oxygen bridge in the bicyclic ring system allows for specific binding interactions with enzymes and receptors. This interaction can modulate various biochemical pathways, making it useful in both research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar bicyclic structure but lacks the dodecyl group.
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another similar compound with a methyl group instead of a dodecyl group
Uniqueness
The presence of the dodecyl group in Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate imparts unique hydrophobic properties, making it more suitable for applications requiring amphiphilic characteristics. This sets it apart from other similar compounds that do not possess such long alkyl chains .
Propiedades
Número CAS |
90892-19-6 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-10-11-14-21-19(20)17-15-16-12-13-18(17)22-16/h12-13,16-18H,2-11,14-15H2,1H3 |
Clave InChI |
NALHUILPLMJJRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1CC2C=CC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)






![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)




